molecular formula C18H19N3O B6451663 2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640846-36-0

2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6451663
CAS No.: 2640846-36-0
M. Wt: 293.4 g/mol
InChI Key: SQABPEGMKBZFFS-UHFFFAOYSA-N
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Description

2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a 5-methylpyrazine-2-carbonyl group and a phenyl group adds to its structural complexity and potential reactivity. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. For instance, a suitable precursor such as a 1,3-diketone can undergo intramolecular cyclization in the presence of a base to form the spirocyclic structure.

    Introduction of the Pyrazine Moiety: The 5-methylpyrazine-2-carbonyl group can be introduced via a condensation reaction. This involves reacting the spirocyclic intermediate with a pyrazine derivative under acidic or basic conditions.

    Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine moiety, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Halogenation or nitration reactions are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of pyrazine N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of pyrazine derivatives.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure may interact uniquely with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The pyrazine moiety is known for its bioactivity, and modifications to the spirocyclic core can lead to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes. The spirocyclic structure may enhance binding affinity by providing a rigid framework that fits well into the active sites of biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring, used in medicinal chemistry.

    5-methylpyrazine-2-carboxylic acid: A simpler pyrazine derivative, often used as a building block in organic synthesis.

    6-phenyl-2-azaspiro[3.3]heptane: A spirocyclic compound without the pyrazine moiety, used to study the effects of spirocyclic structures on biological activity.

Uniqueness

2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to the combination of its spirocyclic core and the presence of both a pyrazine and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-9-20-16(10-19-13)17(22)21-11-18(12-21)7-15(8-18)14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQABPEGMKBZFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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